3-Azido-1-phenylcyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Azido-1-phenylcyclobutane-1-carbonitrile is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A key synthetic method involves a dynamic addition-intramolecular substitution sequence, leading to the formation of stable bicyclic compounds with moderate to good yields. This process includes reversible addition of hydrogen cyanide onto imines and intramolecular nucleophilic substitution (De Blieck & Stevens, 2011).
Structural Analysis : The molecular structures of novel heterocyclic compounds synthesized through diazo-coupling reactions are confirmed using various spectroscopic techniques. These include UV-Visible, FTIR, 1H NMR, Mass, and elemental analysis (Mallikarjuna & Keshavayya, 2020).
Chemical Transformations and Applications
Formation of Diverse Heterocycles : Research demonstrates the conversion of certain compounds into various heterocyclic systems, including pteridine and purine analogues, through simple transformation steps. These compounds show potential for further chemical manipulation (Cada et al., 1990).
Cycloaddition Reactions : Proximity-assisted cycloaddition reactions of azidonitriles yield diversely functionalized bicyclic tetrazoles. These reactions, even at room temperature or lower, indicate significant potential in synthetic chemistry (Hanessian et al., 2010).
Biological and Pharmacological Potentials
Antioxidant Properties : Certain phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, synthesized using similar chemical frameworks, have shown significant in vitro antioxidant activity. This indicates the potential biological relevance of these compounds (Savegnago et al., 2016).
Antimicrobial and Antitubercular Activity : Novel heterocyclic compounds synthesized from similar chemical structures have demonstrated promising antimicrobial and antitubercular activities against various microbial strains, including Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Mallikarjuna & Keshavayya, 2020).
Material Science and Nanotechnology
- Carbon Nanotube Synthesis : Nitrogen-doped carbon nanotubes, synthesized from related carbonitrile compounds, have shown promising results in lithium-ion battery applications, demonstrating the relevance of such compounds in advanced material science (Sridhar et al., 2015).
Properties
IUPAC Name |
3-azido-1-phenylcyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOQKPIRRUTVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.